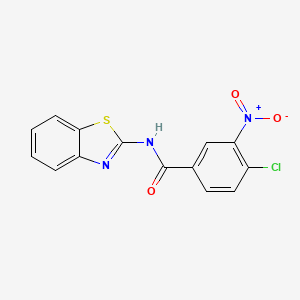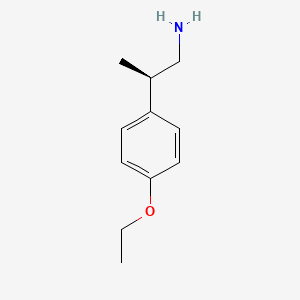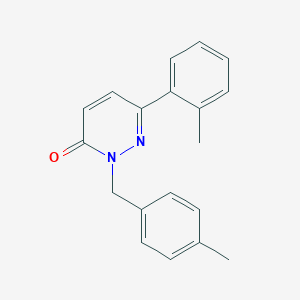
Methyl 2-amino-2-methyl-4-phenylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-methyl-4-phenylbutanoate is a chemical compound with the molecular formula C₁₁H₁₅NO₂ . It falls under the category of α-amino acids and is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group attached to a butanoate backbone .
Synthesis Analysis
The synthesis of Methyl 2-amino-2-methyl-4-phenylbutanoate involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it is typically prepared through esterification and subsequent amidation reactions. Researchers often use protecting groups to selectively modify functional groups during the synthesis .
Molecular Structure Analysis
Chemical Reactions Analysis
Aplicaciones Científicas De Investigación
Chemical Properties and Reactions
Methyl 2,4-dioxo-4-phenylbutanoate and its derivatives exhibit significant chemical reactivity, forming complex compounds when reacted with aromatic aldehydes and propane-1,2-diamine. These reactions result in the formation of pyrrol-2-ones with diverse structures and potential applications, as demonstrated in the study by Gein et al. (2010). The research highlights the compound's versatility in organic synthesis and its potential in creating various chemically active molecules (Gein, Kasimova, Aliev, & Vakhrin, 2010).
Biochemical and Medicinal Chemistry
The compound plays a crucial role in inhibiting MenB from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. The unique mechanism of action of these inhibitors, involving CoA adducts, provides a foundation for developing novel antibacterial agents and suggests a general approach to creating potent inhibitors for acyl-CoA binding enzymes (Li et al., 2011).
Computational Studies and Molecular Docking
The compound and its functional derivatives have been extensively analyzed through computational methods like DFT calculations, providing insights into their molecular geometry, vibrational frequencies, and potential as drug candidates. Molecular docking methods have further underscored their relevance in the pharmaceutical industry, highlighting their interactions with various receptors and their potential efficacy as drugs (Raajaraman, Sheela, & Muthu, 2019).
Synthesis and Structural Analysis
The compound's structural versatility is evident in its use for synthesizing complex molecules like N-(α-bromoacyl)-α-amino esters, which have been investigated for their cytotoxicity, anti-inflammatory, and antibacterial activities. The detailed structural characterization of these molecules underscores the compound's utility in synthesizing bioactive molecules (Yancheva et al., 2015).
Organotin(IV) Complexes and Anticancer Research
Methyl 2-amino-2-methyl-4-phenylbutanoate derivatives have been utilized in the synthesis of organotin(IV) complexes, demonstrating significant cytotoxic activity against various human tumor cell lines. This suggests its potential application in developing new anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Propiedades
IUPAC Name |
methyl 2-amino-2-methyl-4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(13,11(14)15-2)9-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOYVNLUCJDVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-methyl-4-phenylbutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2764432.png)

![Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2764434.png)
![Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764435.png)
amine hydrobromide](/img/no-structure.png)

![N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2764442.png)
![2-amino-1-(1,3-benzodioxol-5-yl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2764444.png)

![2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid](/img/structure/B2764449.png)
![8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2764450.png)
![4-Phenyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2764452.png)